molecular formula C23H18BrN3O B12131567 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene

Cat. No.: B12131567
M. Wt: 432.3 g/mol
InChI Key: VKWIIUJGCWHMIR-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene is a complex organic compound that features a brominated benzene ring linked to an indoloquinoxaline moiety via an ethoxy bridge

Preparation Methods

The synthesis of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can undergo various chemical reactions:

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene depends on its specific application:

Comparison with Similar Compounds

1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene can be compared with other brominated benzene derivatives and indoloquinoxaline compounds:

The uniqueness of this compound lies in its combination of a brominated benzene ring and an indoloquinoxaline moiety, offering a versatile platform for further functionalization and application.

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3 g/mol

IUPAC Name

6-[2-(4-bromophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18BrN3O/c1-15-5-4-6-18-21-23(26-20-8-3-2-7-19(20)25-21)27(22(15)18)13-14-28-17-11-9-16(24)10-12-17/h2-12H,13-14H2,1H3

InChI Key

VKWIIUJGCWHMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=C(C=C5)Br

Origin of Product

United States

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